molecular formula C24H21NO3 B3435697 3-[5-(4-methoxyphenyl)-1-(naphthalen-2-yl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-methoxyphenyl)-1-(naphthalen-2-yl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B3435697
M. Wt: 371.4 g/mol
InChI Key: RQWZTENWYFUBBZ-UHFFFAOYSA-N
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Description

3-[5-(4-methoxyphenyl)-1-(naphthalen-2-yl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a pyrrole ring substituted with a methoxyphenyl and a naphthyl group

Preparation Methods

The synthesis of 3-[5-(4-methoxyphenyl)-1-(naphthalen-2-yl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: The pyrrole ring is then substituted with a methoxyphenyl group and a naphthyl group through electrophilic aromatic substitution reactions.

    Propanoic Acid Addition: The final step involves the addition of a propanoic acid group to the pyrrole ring, which can be done using a Grignard reaction followed by oxidation.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-[5-(4-methoxyphenyl)-1-(naphthalen-2-yl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[5-(4-methoxyphenyl)-1-(naphthalen-2-yl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-[5-(4-methoxyphenyl)-1-(naphthalen-2-yl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include other substituted pyrroles and naphthyl derivatives. Compared to these, 3-[5-(4-methoxyphenyl)-1-(naphthalen-2-yl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:

  • 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid
  • 1-(Naphthalen-2-yl)-2-(4-methoxyphenyl)ethanone

These compounds share structural similarities but differ in their functional groups and overall reactivity, making each one unique in its applications and properties.

Properties

IUPAC Name

3-[5-(4-methoxyphenyl)-1-naphthalen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c1-28-22-12-7-18(8-13-22)23-14-10-20(11-15-24(26)27)25(23)21-9-6-17-4-2-3-5-19(17)16-21/h2-10,12-14,16H,11,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWZTENWYFUBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2C3=CC4=CC=CC=C4C=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(4-methoxyphenyl)-1-(naphthalen-2-yl)-1H-pyrrol-2-yl]propanoic acid
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3-[5-(4-methoxyphenyl)-1-(naphthalen-2-yl)-1H-pyrrol-2-yl]propanoic acid
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3-[5-(4-methoxyphenyl)-1-(naphthalen-2-yl)-1H-pyrrol-2-yl]propanoic acid
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3-[5-(4-methoxyphenyl)-1-(naphthalen-2-yl)-1H-pyrrol-2-yl]propanoic acid
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3-[5-(4-methoxyphenyl)-1-(naphthalen-2-yl)-1H-pyrrol-2-yl]propanoic acid
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3-[5-(4-methoxyphenyl)-1-(naphthalen-2-yl)-1H-pyrrol-2-yl]propanoic acid

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